(3Z)-3-[(4-iodophenyl)imino]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-[(4-iodophenyl)imino]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound characterized by the presence of an indole core structure substituted with an imino group and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-iodophenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves the condensation of 4-iodoaniline with isatin under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imino linkage.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(4-iodophenyl)imino]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3Z)-3-[(4-iodophenyl)imino]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3Z)-3-[(4-iodophenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[(4-bromophenyl)imino]-1,3-dihydro-2H-indol-2-one
- (3Z)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one
- (3Z)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one
Uniqueness
The presence of the iodine atom in (3Z)-3-[(4-iodophenyl)imino]-1,3-dihydro-2H-indol-2-one imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its halogenated analogs, which may exhibit different reactivity and biological activity profiles.
Properties
Molecular Formula |
C14H9IN2O |
---|---|
Molecular Weight |
348.14 g/mol |
IUPAC Name |
3-(4-iodophenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C14H9IN2O/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)17-14(13)18/h1-8H,(H,16,17,18) |
InChI Key |
GCHQBRYRLIOPLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)I)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.